molecular formula C18H15FN2O3 B2410310 1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 330817-64-6

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2410310
CAS No.: 330817-64-6
M. Wt: 326.327
InChI Key: RDKDDWFWSVYAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a potent and selective autophagy-related cysteine protease ATG4B inhibitor , making it a valuable pharmacological tool for dissecting the autophagy pathway. Autophagy is a critical cellular degradation process implicated in a wide range of physiological and pathological states, including cancer, neurodegenerative diseases, and infectious diseases. This compound functions by inhibiting the proteolytic activity of ATG4B , a key enzyme responsible for the processing of ATG8 family proteins (such as LC3) and their delipidation from autophagosomal membranes, which are essential steps for autophagosome formation and maturation. By selectively targeting ATG4B, this inhibitor allows researchers to specifically block autophagic flux in experimental models, enabling the investigation of the functional consequences of autophagy suppression. Its primary research value lies in its application for probing the role of autophagy in cancer cell survival, enhancing the anti-tumor efficacy of standard chemotherapy agents like cisplatin, and understanding mechanisms of chemoresistance. The compound thus serves as a critical asset for advancing our molecular understanding of autophagy and for exploring novel therapeutic strategies in oncology and beyond.

Properties

IUPAC Name

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDDWFWSVYAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME), with reagents such as ethyl halides and fluorophenyl amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinolines, each with potential biological activities.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinoline derivatives. For example, compounds similar to 1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine enhances their interaction with microbial targets, leading to increased potency .

Anticancer Properties

Research has indicated that quinoline derivatives exhibit anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies on various cancer cell lines (e.g., HCT-116 and MCF-7) have shown that derivatives can induce apoptosis and inhibit cell growth at low micromolar concentrations . The mechanism of action is often linked to the compound's ability to interfere with specific cellular pathways involved in cancer progression.

Antitubercular Agents

Given the increasing resistance of tuberculosis bacteria to conventional treatments, novel compounds like this compound are being explored as potential antitubercular agents. Studies indicate that certain derivatives exhibit low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting their potential as new therapeutic options .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivitySignificant inhibition against Mycobacterium smegmatis; MIC values as low as 6.25 µg/ml.
Anticancer ActivityCompounds exhibited IC50 values between 1.9–7.52 µg/mL against HCT-116 cells.
Synthesis and CharacterizationSuccessful synthesis of various quinoline derivatives with enhanced biological activities due to structural modifications.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The presence of the 3-fluorophenyl group and the hydroxy and carboxamide functionalities are significant for its biological properties.

Antioxidant Activity

Recent studies have indicated that derivatives of 4-hydroxyquinoline scaffolds exhibit varying degrees of antioxidant activity. In particular, compounds similar to this compound have shown inhibition of lipid peroxidation, with some derivatives achieving over 80% inhibition compared to standard antioxidants like Trolox .

Table 1: Antioxidant Activity of Related Compounds

Compound% Inhibition at 100 µMIC50 (µM)
1-Ethyl-N-(3-fluorophenyl)...88.027.5
Trolox100-
Other derivativesVaries (0% - 32.8)Varies

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly lipoxygenase (LOX) and acetylcholinesterase (AChE). For instance, related compounds have demonstrated significant LOX inhibitory activity with IC50 values as low as 27.5 µM, indicating a potent anti-inflammatory potential .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
Lipoxygenase (LOX)1-Ethyl-N-(3-fluorophenyl)...27.5
Acetylcholinesterase (AChE)Various derivatives0.48 - 0.64

Neuroprotective Effects

In neuropharmacological studies, compounds similar to this quinoline derivative have shown promising results in protecting neuronal cells from oxidative stress and neurotoxicity. Notably, they have been reported to inhibit the aggregation of amyloid-beta peptides and reduce reactive oxygen species (ROS) production . These properties suggest a potential application in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

A notable case study involved testing a series of quinoline derivatives against neurotoxic agents in vitro. The study found that certain modifications to the quinoline structure enhanced neuroprotective efficacy without exhibiting cytotoxicity at concentrations up to 50 µM .

Case Study Summary: Neuroprotective Efficacy

Study ReferenceCompound TestedResult
Quinoline DerivativesSignificant reduction in Aβ aggregation
Various Structural ModificationsEnhanced neuroprotection at low doses

Mechanistic Insights

Mechanistic studies have indicated that the antioxidant and anti-inflammatory activities of this class of compounds may be attributed to their ability to modulate key signaling pathways such as NF-κB and to chelate metal ions that contribute to oxidative stress .

Q & A

Q. Q1: What are the common synthetic routes for 1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how is purity validated?

Methodological Answer: Synthesis typically involves multi-step reactions. A plausible route includes:

Condensation : Ethyl acetoacetate reacts with 3-fluoroaniline to form the carboxamide intermediate.

Cyclization : Acid- or base-catalyzed cyclization forms the quinoline core. Palladium-catalyzed reductive cyclization (as in nitroarene chemistry ) may enhance efficiency.

Functionalization : Ethylation at the 1-position using ethyl halides under basic conditions.

Q. Characterization :

  • NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, fluorophenyl protons in ¹H NMR ).
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol ambiguity) and hydrogen bonding patterns .
  • HPLC-MS : Validate purity (>95%) and molecular weight .

Safety and Handling Protocols

Q. Q2: What safety measures are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from ignition sources .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Synthesis Optimization

Q. Q3: How can reaction conditions be systematically optimized to improve yield and selectivity?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst Screening : Test Pd(OAc)₂, Pd/C, or ligand-assisted systems for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while toluene could favor cyclization .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Addressing Data Contradictions

Q. Q4: How should researchers resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(3-bromophenyl) analogs ).
  • Tautomer Analysis : Use X-ray crystallography to confirm dominant tautomeric forms (e.g., 4-hydroxy-2-oxo vs. 4-oxo-2-hydroxy ).
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) and IR vibrations to identify mismatches .

Computational Modeling Applications

Q. Q5: What role does density functional theory (DFT) play in understanding this compound’s reactivity?

Methodological Answer:

  • Reactive Site Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., fluorophenyl ring vs. carbonyl groups) .
  • Tautomer Stability : Compare Gibbs free energies of keto-enol forms to determine the dominant tautomer .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to guide pharmacological testing .

Biological Activity Profiling

Q. Q6: What methodologies are recommended for evaluating this compound’s bioactivity in early-stage research?

Methodological Answer:

  • Enzymatic Assays : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATP depletion detection) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • ADME Prediction : Employ in silico tools (e.g., SwissADME) to estimate permeability, metabolic stability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.